Trifluoropyruvyl fluoride
Overview
Description
Trifluoropyruvyl fluoride is a useful research compound. Its molecular formula is C3F4O2 and its molecular weight is 144.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Energy Storage and Conversion : Trifluorides, including derivatives of Trifluoropyruvyl fluoride, are increasingly being researched for their applications in energy storage and conversion, especially in Li-ion technology. Their ability to undergo multiple electrode reactions enhances the energy storage capacity of commercial cells (Conte & Pinna, 2014).
Catalysis in Chemical Reactions : The use of this compound derivatives in catalysis is explored for the formation of C(sp3)-CF3 bonds. This process, involving borane-catalyzed cleavage and reformation of a C–F bond, has potential applications in creating radioactive fluoride substituents for positron emission tomography (Levin et al., 2017).
Pharmaceuticals and Therapeutics : this compound and its derivatives find significant application in pharmaceuticals, particularly in the development of analgesics, anesthetics, cardiovascular drugs, and neurological drugs. The trifluoromethoxy group, a derivative, plays a key role in enhancing the efficacy and stability of these drugs (Jeschke, Baston, & Leroux, 2007).
Biosensors and Drug Delivery : this compound derivatives are employed in developing fluoride-responsive functional molecules for biosensors and drug delivery systems. These systems can effectively detect and respond to fluoride levels, with applications in water quality monitoring and healthcare (Liu et al., 2014).
Organic Synthesis and Fluorine Chemistry : The trifluoromethyl group, a derivative of this compound, is critical in organic synthesis and fluorine chemistry, particularly in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. This includes the development of trifluoromethylated building blocks and intermediates (Tomashenko & Grushin, 2011).
Inorganic Fluoride Applications : this compound derivatives, particularly iron(III) fluoride, are utilized in various industrial applications, including the manufacture of magnets, catalysts in the petroleum industry, and fire-retardant formulations (Meshri, 2000).
Mechanism of Action
Mode of Action
Fluorinated compounds are known to interact with their targets by forming strong bonds, which can inhibit the function of the target enzymes and disrupt the normal metabolic processes .
Biochemical Pathways
Fluorinated compounds like Trifluoropyruvyl fluoride can affect various biochemical pathways. For instance, fluoride ions are known to inhibit glycolysis, a crucial metabolic pathway . .
Pharmacokinetics
Fluoride ions are known to be absorbed in the gastrointestinal tract and distributed throughout the body, primarily accumulating in the bones and teeth . .
Result of Action
High and chronic exposure to fluoride can cause cellular apoptosis . It’s important to note that the specific effects of this compound may vary based on its concentration and the duration of exposure.
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODUNDFRPXDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382086 | |
Record name | Trifluoropyruvyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-82-2 | |
Record name | Trifluoropyruvyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.